N-(3,4-dimethoxyphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
Description
N-(3,4-Dimethoxyphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core substituted with a 3-nitrophenyl group at position 6, a methyl group at position 3, and a 3,4-dimethoxyphenyl carboxamide moiety at position 2. Key features include:
- 3,4-Dimethoxyphenyl carboxamide: Provides electron-rich aromaticity and hydrogen-bonding capacity via methoxy and amide groups.
- Methyl group at position 3: Likely improves lipophilicity (logP ~3.0 estimated).
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O5S/c1-12-19(20(26)22-14-7-8-17(29-2)18(10-14)30-3)31-21-23-16(11-24(12)21)13-5-4-6-15(9-13)25(27)28/h4-11H,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVBEBFMLPVJEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(3,4-dimethoxyphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity based on various studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 466.5 g/mol. Its structure features a thiazole ring fused with an imidazole moiety, which is known for contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H22N4O5S |
| Molecular Weight | 466.5 g/mol |
| CAS Number | 852135-80-9 |
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. It has been tested against various human cancer cell lines, including:
- Prostate (DU-145)
- Cervical (HeLa)
- Lung adenocarcinoma (A549)
- Liver (HepG2)
- Breast (MCF-7)
In vitro assays revealed that this compound induces apoptosis and cell cycle arrest in the G2/M phase. Notably, it was found to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. The compound's IC50 values against these cancer cell lines were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| DU-145 | 0.054 |
| HeLa | 0.048 |
| A549 | 0.011 |
| HepG2 | 0.015 |
| MCF-7 | 0.012 |
These findings suggest that this compound could serve as a potential lead compound for the development of new anticancer therapies.
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity. Studies evaluated its effectiveness against various pathogens using minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays. The results indicated that:
- The compound exhibited strong activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.22 to 0.25 μg/mL.
- Time-kill assays confirmed the bactericidal effects of the compound over time.
The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:
- Tubulin Inhibition : The compound binds to the colchicine site on beta-tubulin, disrupting microtubule dynamics essential for mitosis.
- Apoptosis Induction : Activation of caspase pathways leads to programmed cell death in cancer cells.
- Antimicrobial Action : Disruption of bacterial cell membrane integrity and inhibition of biofilm formation.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- Anticancer Efficacy : A study published in MDPI reported that derivatives similar to this compound showed substantial antiproliferative activities across multiple cancer cell lines with IC50 values significantly lower than standard chemotherapeutics .
- Antimicrobial Properties : Research highlighted in ACS Omega demonstrated that thiazole derivatives exhibit strong antimicrobial effects against resistant strains of bacteria .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Core Heterocycle Modifications
Imidazo[2,1-b][1,3,4]thiadiazole Derivatives
Compounds such as 2-(4-fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]-1,3,4-thiadiazole ( ) and 3-[6-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-5-fluoro-1-methyl-1H-indole (10h) ( ) differ in their heterocyclic cores (thiadiazole vs. thiazole). These modifications alter electronic properties and steric bulk:
- Thiadiazole cores : Exhibit higher polarity due to additional nitrogen atoms, reducing logP (e.g., logP ~2.5–3.0 for related compounds).
- Thiazole cores : Less polar but more lipophilic, favoring membrane permeability.
Substituted Carboxamide Groups
The N-(4-acetamidophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide ( ) shares a nearly identical structure with the target compound but replaces the 3,4-dimethoxyphenyl group with a 4-acetamidophenyl moiety:
- 4-Acetamidophenyl: Increases hydrogen-bond donor/acceptor count (HBD = 2, HBA = 9) compared to the dimethoxyphenyl group (HBD = 1, HBA = 7).
- Impact on logP : The acetamido group slightly elevates logP (3.4579 vs. ~3.0 for the target compound) due to reduced polarity.
Physicochemical Properties
- Melting Points : Imidazo-thiadiazoles (e.g., 10h, 10i) exhibit high thermal stability (265–271°C), suggesting strong intermolecular interactions, likely π-stacking and hydrogen bonding.
- logP Trends : Nitro and methoxy groups balance lipophilicity. The target compound’s logP (~3.0) is lower than its acetamidophenyl analog (3.4579) due to the polar methoxy groups.
Spectral Characterization
Q & A
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yields?
Methodological Answer: The synthesis typically involves multi-step procedures starting with imidazo[2,1-b][1,3]thiazole scaffolds. Key steps include:
- Condensation reactions : Utilize 3-nitrophenyl and 3,4-dimethoxyphenyl precursors in a three-component reaction (similar to ), employing solvents like DMF or ethanol under reflux.
- Cyclization : Use catalysts like K₂CO₃ ( ) or iodine-triethylamine systems ( ) to form the imidazo-thiazole core.
- Carboxamide coupling : Introduce the carboxamide group via nucleophilic acyl substitution with activated esters.
Table 1: Synthesis Optimization
| Step | Solvent/Catalyst | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclization | DMF, K₂CO₃ | RT | 61–72 | |
| Dehydrosulfurization | Glacial Acetic Acid | Reflux | 42–62 | |
| Thiadiazole formation | H₂SO₄ | RT | 97.4 |
Note: Yields vary due to solvent polarity, catalyst efficiency, and intermediate stability.
Q. How is structural confirmation achieved for this compound?
Methodological Answer: A combination of spectroscopic and analytical techniques is critical:
- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, nitro groups via deshielding effects) .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1670 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ via FAB-MS) .
- X-ray Crystallography (if applicable): Resolve crystal packing and stereochemistry .
Advanced Research Questions
Q. How can contradictions in reaction yields during scale-up be resolved?
Methodological Answer: Discrepancies in yields (e.g., 42–62% vs. 97.4% in Table 1) arise from:
- Solvent purity : Trace moisture in DMF reduces cyclization efficiency .
- Catalyst stoichiometry : Excess HgO or iodine improves dehydrosulfurization but risks side reactions .
- Intermediate isolation : Column chromatography or recrystallization (e.g., using ethanol-DMF) enhances purity .
Recommendation: Conduct Design of Experiments (DoE) to optimize variables like solvent volume, catalyst loading, and heating duration.
Q. What computational strategies predict biological activity and structure-activity relationships (SAR)?
Methodological Answer:
- Molecular Docking : Simulate binding to target proteins (e.g., Glypican-3 for anti-cancer activity) using AutoDock Vina. demonstrated strong binding (ΔG < -8 kcal/mol) for imidazo-thiazole-thiadiazole hybrids.
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values. For example, the 3-nitrophenyl group enhances electron-withdrawing effects, improving cytotoxicity .
- ADMET Prediction : Use SwissADME to assess bioavailability (e.g., logP ~3.5 for optimal membrane permeability) .
Q. How do heterocyclic modifications (e.g., thiadiazole vs. triazole) impact biological efficacy?
Methodological Answer:
- Thiadiazole derivatives ( ): Exhibit enhanced anti-proliferative activity (IC₅₀ = 2.1–8.7 μM against HepG2) due to sulfur’s electronegativity and π-π stacking with DNA.
- Triazole hybrids ( ): Show broader antimicrobial profiles (MIC = 4–32 μg/mL) via H-bonding with bacterial enzymes.
Table 2: Biological Activity by Heterocycle
| Heterocycle | Target | IC₅₀/MIC | Mechanism | Reference |
|---|---|---|---|---|
| Thiadiazole | HepG2 cells | 2.1–8.7 μM | Glypican-3 inhibition | |
| Triazole | S. aureus | 4 μg/mL | DHFR enzyme binding |
Q. What strategies mitigate nitro group reduction during biological assays?
Methodological Answer: The 3-nitrophenyl group is prone to enzymatic reduction, forming inactive amines. Solutions include:
- Prodrug design : Mask the nitro group as a protected amine (e.g., Boc) for controlled release .
- Co-administration with inhibitors : Use nitroreductase inhibitors like dicoumarol in cell-based assays .
Contradiction Analysis
Issue : Conflicting reports on antitumor efficacy of imidazo-thiazole derivatives.
Resolution :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
